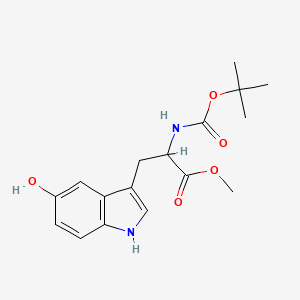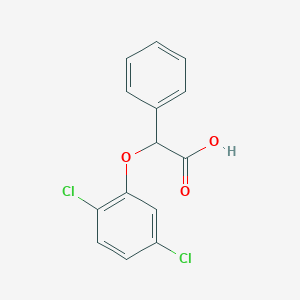
Methionyl-Arginine
Übersicht
Beschreibung
Methionyl-Arginine is a dipeptide composed of the amino acids methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways .
Wirkmechanismus
Target of Action
Methionyl-Arginine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for cellular processes such as protein synthesis and cell growth. Methionine and arginine regulate casein protein abundance through alterations in the activity of mTORC1 .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. Methionine, one of the components of this compound, plays a special role in global gene regulation as it is coded by the translation initiation codon and methionyl-tRNAi (Met-tRNAi) is required for the assembly of the translation initiation complex .
Biochemical Pathways
This compound affects several biochemical pathways. Methionine, an essential amino acid, is involved in the one-carbon metabolism pathway , which is a fundamental biochemical pathway involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Arginine, on the other hand, is involved in several catabolic pathways, including the arginase pathway, ADI pathway, arginine succinyltransferase (AST) pathway, and arginine transaminase/oxidase/dehydrogenase pathway .
Pharmacokinetics
It is known that methionine and arginine, the components of this compound, play crucial roles in protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Methylation of arginine residues by protein arginine methyltransferases (PRMTs) is involved in the regulation of fundamental cellular processes, including transcription, RNA processing, signal transduction cascades, the DNA damage response, and liquid–liquid phase separation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the supply of methionine and arginine can alter phosphorylation of mTOR, circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methionyl-Arginine can involve the Fischer–Speier esterification method, which is a common technique for synthesizing amino acid esters. This method involves treating amino acids with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . For this compound, more polar solvents like Me-THF (2-Methyltetrahydrofuran) are preferred to avoid racemization and decomposition under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves repeated cycles of deprotection and coupling reactions, ensuring high purity and yield of the desired dipeptide.
Analyse Chemischer Reaktionen
Types of Reactions
Methionyl-Arginine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can revert oxidized methionine back to its original form.
Substitution: Methionine can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce methionine sulfoxide back to methionine.
Substitution: Cyanogen bromide is commonly used for cleaving proteins at methionine residues.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Peptides cleaved at methionine residues, resulting in smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
Methionyl-Arginine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Potential therapeutic applications due to its physiological effects.
Industry: Utilized in the production of peptide-based drugs and supplements.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Methionyl-Arginine
This compound is unique due to its combination of methionine and arginine, which allows it to exhibit properties of both amino acids.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASDAHIAHBRZQV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649143 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60461-10-1 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



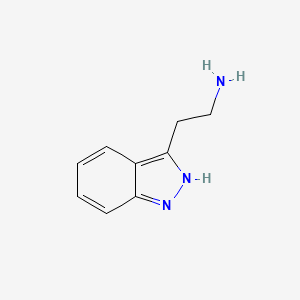
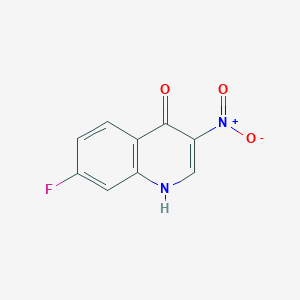

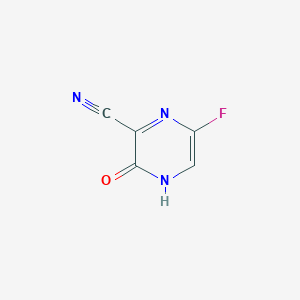
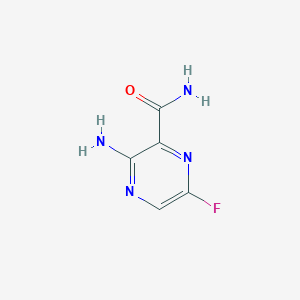
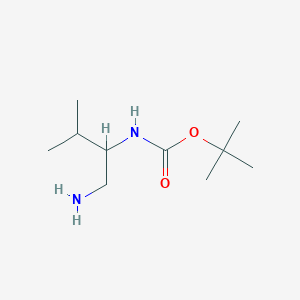

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

